2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol
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Overview
Description
2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pteridine core, which is known for its biological significance, and a methoxybenzyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol typically involves multi-step organic reactions. One common method includes the condensation of a pteridine derivative with a methoxybenzylamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine core or the methoxybenzyl group.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce new substituents on the amino groups.
Scientific Research Applications
2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzyl group can enhance its binding affinity, while the pteridine core can participate in various biochemical reactions. These interactions can modulate specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine: This compound shares a similar methoxybenzyl group but has a different core structure.
[(2-Methoxy-benzyl)-methyl-amino]-acetic acid: Another compound with a methoxybenzyl group, but with different functional groups and properties.
Uniqueness
2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol is unique due to its combination of a pteridine core and a methoxybenzyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H18N6O2 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-[[2-[(2-methoxyphenyl)methylamino]pteridin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H18N6O2/c1-24-12-5-3-2-4-11(12)10-20-16-21-14-13(17-6-7-18-14)15(22-16)19-8-9-23/h2-7,23H,8-10H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
XSVJIMMPXKWQJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)NCCO |
Origin of Product |
United States |
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